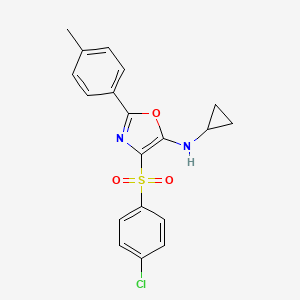

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECSKIHVURFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazole ring. One common synthetic route includes the following steps:

Oxazole Formation: : The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a β-ketoester or β-diketone, with an amine under acidic conditions.

Cyclopropylamine Addition: : The cyclopropylamine group is introduced through nucleophilic substitution, where the oxazole ring is reacted with cyclopropylamine in the presence of a base.

Tolyl Group Introduction: : The tolyl group (p-tolyl) is added through a Friedel-Crafts acylation reaction, where the oxazole ring is treated with p-tolyl chloride and a Lewis acid catalyst.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of sulfonyl oxazole derivatives.

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonyl group.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: : The compound's unique properties make it useful in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the cyclopropylamine moiety can interact with biological targets through hydrogen bonding and other non-covalent interactions. The exact mechanism depends on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine ()

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine ()

- Key Differences :

- Sulfonyl Group : 4-fluorophenylsulfonyl replaces 4-chlorophenylsulfonyl.

Heterocycle Modifications: Oxazole vs. Thiazole

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[...]-1,3-thiazol-2-amine ()

- Key Differences :

- Core Heterocycle : Thiazole (sulfur atom) replaces oxazole (oxygen atom).

- Substituents : Complex substitutions including methoxy, methyl, and propynyl groups.

- Implications : Thiazole’s larger, more polarizable sulfur atom may enhance π-stacking or alter electronic properties, while additional substituents increase steric hindrance and logP (predicted ~5.3 in ) .

2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ()

- Key Differences :

- Dual Sulfonyl Groups : Positions 2 and 4 feature sulfonyl groups, increasing molecular weight (501.0 g/mol) and hydrophobicity (XLogP3: 5.3).

- Implications : Dual sulfonyl moieties may improve binding to charged residues in enzymes but reduce solubility .

Functional Group Additions: Morpholine and Alkyl Chains

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine ()

- Key Differences: N-Substituent: 3-morpholinopropyl replaces cyclopropyl, introducing a hydrophilic morpholine ring. Chlorine Position: 2-chlorophenyl vs. 4-chlorophenyl in the target compound.

- Implications : The morpholine group enhances water solubility, while the 2-chloro substituent may induce steric clashes in binding pockets .

Data Table: Structural and Property Comparison

Biological Activity

4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfonyl group, a cyclopropyl moiety, and an oxazole ring, positions it as a candidate for various biological applications, including antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure

The chemical formula of the compound is , and its IUPAC name is 4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(p-tolyl)-1,3-oxazol-5-amine. The molecular structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antimicrobial properties, antioxidant capacity, and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Bacterial Inhibition : The compound demonstrates moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

- Fungal Activity : Similar oxazole derivatives have shown antifungal activities, although specific data for this compound is limited.

Antioxidant Activity

The antioxidant activity of related compounds has been evaluated using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl). In comparative studies:

- Compounds derived from oxazole structures exhibited varying degrees of DPPH inhibition rates.

| Compound | DPPH Inhibition (%) |

|---|---|

| Oxazole Derivative A | 16.75 ± 1.18 |

| Oxazole Derivative B | 4.70 ± 1.88 |

| Control (Standard Antioxidants) | Higher than A |

Anticancer Potential

Preliminary studies suggest that oxazole derivatives can inhibit cancer cell proliferation. For example:

- Cell Line Studies : Compounds similar to the target compound were tested against various cancer cell lines, showing IC50 values indicating effective inhibition.

- Notably, some derivatives showed high selectivity against renal cancer cell lines with IC50 values as low as .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The sulfonamide group may interact with enzymes through nucleophilic substitution mechanisms.

- Binding Affinity : The cyclopropyl moiety may enhance binding through hydrophobic interactions and hydrogen bonding with biological targets.

Case Studies

Recent literature has documented the synthesis and evaluation of related oxazole derivatives:

- Study on Oxadiazole Derivatives : A study demonstrated that modifications to oxazole structures significantly enhanced their biological activities against cancer cell lines.

- Antimicrobial Studies : Another investigation highlighted the effectiveness of sulfonamide-containing compounds in inhibiting bacterial growth.

Q & A

Q. What are the established synthetic strategies for 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine?

The synthesis typically involves multi-step reactions:

- Oxazole ring formation : Cyclization of precursors like α-haloketones or via the Robinson-Gabriel method under acidic/basic conditions.

- Sulfonyl group introduction : Reaction of the oxazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Amine functionalization : Coupling the cyclopropylamine group via nucleophilic substitution or palladium-catalyzed cross-coupling . Purity is confirmed using HPLC or TLC, with yields optimized by controlling temperature (e.g., 0–80°C) and solvent polarity (e.g., DMF, THF).

Q. Which spectroscopic methods are most effective for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm), sulfonyl groups (δ ~3.5 ppm for SO), and cyclopropyl protons (δ 1.0–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 447.08) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the oxazole and sulfonyl moieties .

Q. How can researchers design assays to evaluate the compound’s potential biological activity?

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination.

- Antimicrobial testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) against bacterial/fungal strains.

- Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Catalyst screening : Test Pd(OAc)/XPhos for Buchwald-Hartwig amination to enhance cyclopropylamine coupling efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates during sulfonation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% purity .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina.

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors with bioactivity data from analogs .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).

- HPLC-MS monitoring : Identify degradation products (e.g., sulfone oxidation or oxazole ring cleavage) and quantify half-life (t) .

Q. How should contradictory data on biological activity across studies be resolved?

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs.

- Purity verification : Ensure >95% purity via HPLC to exclude confounding effects from impurities.

- Meta-analysis : Compare EC values across studies, adjusting for cell line variability and assay sensitivity .

Q. What strategies enable the synthesis of derivatives for probing functional group contributions?

- Parallel synthesis : Modify the p-tolyl group (e.g., replace with fluorophenyl) or sulfonyl substituent (e.g., methylsulfonyl).

- Click chemistry : Introduce triazole or azide groups via CuAAC reactions for bioconjugation studies.

- Protecting group strategies : Use Boc for amine protection during sulfonation to prevent side reactions .

Methodological Notes

- Experimental Design : Include negative controls (e.g., solvent-only) and triplicate measurements to ensure reproducibility .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA for statistical significance testing.

- Safety : Handle sulfonyl chlorides and cyclopropylamine derivatives in a fume hood due to toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.